molecular formula C18H29N5O3 B2767654 8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione CAS No. 838883-81-1

8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2767654
CAS No.: 838883-81-1
M. Wt: 363.462
InChI Key: TTYLQSBGNIPGLR-UHFFFAOYSA-N
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Description

The compound “8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione” is a chemical compound with the molecular formula C18H29N5O3 . It has a molecular weight of 363.462 . The compound is available from various suppliers .


Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring and a purine dione group . The SMILES representation of the compound is CCC1CCCCN1Cc1nc2n(C)c(=O)n(C)c(=O)c2n1CCOC .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 363.462 . Its InChI representation is InChI=1/C18H29N5O3/c1-5-13-8-6-7-9-22(13)12-14-19-16-15(23(14)10-11-26-4)17(24)21(3)18(25)20(16)2/h13H,5-12H2,1-4H3 . The solubility of the compound in DMSO is unknown .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, being a piperidine derivative, could be of interest in future research and drug development.

Properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-5-13-8-6-7-9-22(13)12-14-19-16-15(23(14)10-11-26-4)17(24)21(3)18(25)20(16)2/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYLQSBGNIPGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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